molecular formula C11H24N2 B491363 6-(Piperidin-1-yl)hexan-1-amine CAS No. 81960-05-6

6-(Piperidin-1-yl)hexan-1-amine

Cat. No.: B491363
CAS No.: 81960-05-6
M. Wt: 184.32g/mol
InChI Key: ANSUHSUKCJJKJY-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)hexan-1-amine is an organic compound with the molecular formula C11H24N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hexyl chain attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)hexan-1-amine is unique due to its specific hexyl chain length, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific chain lengths are required .

Properties

CAS No.

81960-05-6

Molecular Formula

C11H24N2

Molecular Weight

184.32g/mol

IUPAC Name

6-piperidin-1-ylhexan-1-amine

InChI

InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2

InChI Key

ANSUHSUKCJJKJY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCCCN

Canonical SMILES

C1CCN(CC1)CCCCCCN

Origin of Product

United States

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